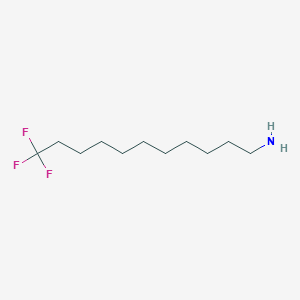

11,11,11-Trifluoro-undecylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“11,11,11-Trifluoro-undecylamine” is likely a long-chain amine with a trifluoromethyl group at the end of the chain . Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary. In this case, “11,11,11-Trifluoro-undecylamine” would be a primary amine, as it has only one alkyl group attached to the nitrogen atom. The trifluoromethyl group is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular formula of “11,11,11-Trifluoro-undecylamine” is likely C11H22F3N, based on the name of the compound. The compound would consist of a long hydrocarbon chain with a trifluoromethyl group at one end and an amine group at the other.Chemical Reactions Analysis

As an amine, “11,11,11-Trifluoro-undecylamine” would be expected to participate in reactions typical of amines, such as acid-base reactions, alkylation, and acylation . The presence of the trifluoromethyl group could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “11,11,11-Trifluoro-undecylamine” would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity and volatility .Scientific Research Applications

Neuroprotective Activity : A study by Geldenhuys et al. (2003) examined the neuroprotective activity of novel pentacyclo-undecylamines in a mouse model of Parkinson's disease, suggesting potential therapeutic applications in neurodegenerative disorders (Geldenhuys et al., 2003).

Positron Emission Tomography (PET) Radiopharmaceuticals : Rotstein et al. (2016) discussed the use of carbon-11, including compounds like 11,11,11-Trifluoro-undecylamine, in synthesizing PET radiopharmaceuticals for in vivo imaging (Rotstein et al., 2016).

Ion-Selective Electrodes : Schulthess et al. (1981) used tri-n-dodecylamine, a compound related to 11,11,11-Trifluoro-undecylamine, for creating highly selective liquid-membrane electrodes for hydrogen ions, indicating potential use in analytical chemistry (Schulthess et al., 1981).

Luminescence Integration in Hybrid Materials : Shao and Yan (2014) utilized surfactant dodecyl(11-(methacryloyloxy)undecyl)dimethylammonium bromide, similar in structure to 11,11,11-Trifluoro-undecylamine, in the assembly of multi-component photofunctional hybrids, which may have applications in materials science (Shao & Yan, 2014).

Synthesis of [11C]Trifluoromethylarenes : Young, Pike, and Taddei (2020) explored the synthesis of [11C]trifluoromethylarenes from primary aromatic amines, a method relevant in the development of PET radiotracers, which could involve compounds like 11,11,11-Trifluoro-undecylamine (Young, Pike, & Taddei, 2020).

Organic Synthesis : Sasakura, Terui, and Sugasawa (1985) developed methods in organic synthesis that involve the use of similar amine compounds, highlighting the utility of such compounds in complex organic reactions (Sasakura, Terui, & Sugasawa, 1985).

Powder Coatings : Rejaibi et al. (2015) synthesized biosourced polyamides using 11-aminoundecanoic acid, related to 11,11,11-Trifluoro-undecylamine, for potential use in UV powder coatings, indicating possible applications in industrial and materials science (Rejaibi et al., 2015).

Synthesis of Amides and Acid Anhydrides : Ishihara et al. (1996) utilized scandium trifluoromethanesulfonate in the synthesis of amides and acid anhydrides, showing the potential of trifluoromethylated compounds in catalysis (Ishihara et al., 1996).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

11,11,11-trifluoroundecan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22F3N/c12-11(13,14)9-7-5-3-1-2-4-6-8-10-15/h1-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKSALYAFKQWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11,11,11-Trifluoro-undecylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![6-Methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2514830.png)

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)